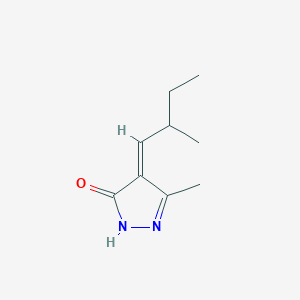
3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one is an organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. These methods can be optimized to produce high yields of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and oxidized derivatives, which can have different functional groups attached to the pyrazolone core.
Scientific Research Applications
3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 3-Methyl-4-(2-methylbutylidene)-1H-pyrazol-5(4H)-one.
4-Methyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar chemical properties.
1-Phenyl-3-methyl-5-pyrazolone: A structurally related compound with different substituents on the pyrazolone core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4E)-3-methyl-4-(2-methylbutylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-4-6(2)5-8-7(3)10-11-9(8)12/h5-6H,4H2,1-3H3,(H,11,12)/b8-5+ |
InChI Key |
SBWYEYVGWHVPHX-VMPITWQZSA-N |
Isomeric SMILES |
CCC(C)/C=C/1\C(=NNC1=O)C |
Canonical SMILES |
CCC(C)C=C1C(=NNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


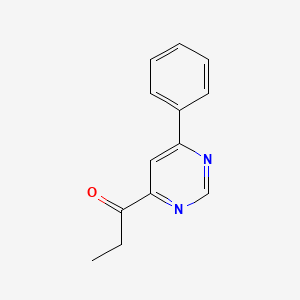

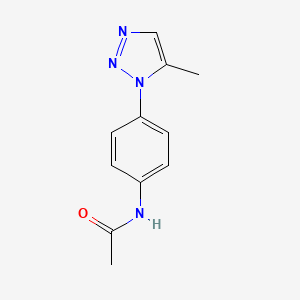
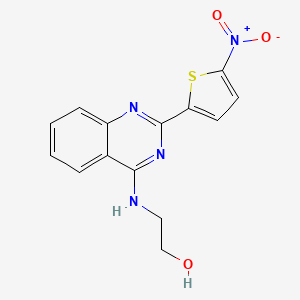


![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
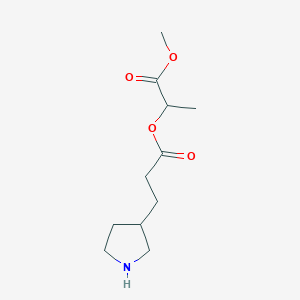
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)
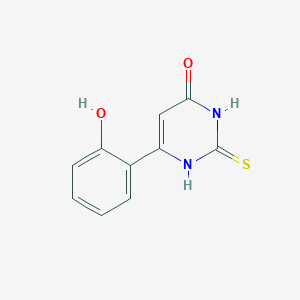

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
